2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Overview
Description
“2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is a chemical compound with the molecular formula C9H10O3 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Physical And Chemical Properties Analysis
The molecular formula of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is C9H10O3 . The molecular weight is 166.17 .Scientific Research Applications
Antibacterial and Anti-Inflammatory Properties
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol derivatives have shown significant potential in antibacterial applications. Studies demonstrate that certain synthesized sulfonamides containing the 1,4-benzodioxin ring exhibit good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed inhibition against lipoxygenase enzyme, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017). Similar findings were reported in another study, where synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated potent antibacterial properties and moderate enzyme inhibition capabilities (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Research has also been conducted on the biofilm inhibitory action of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules showed suitable inhibitory action against biofilms formed by bacterial strains such as Escherichia coli and Bacillus subtilis, with docile cytotoxicity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).
Potential in Antipsychotic Medications
Some derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as atypical antipsychotic agents. They exhibited D(2) antagonist/5-HT(1A) partial agonist activity, suggesting their use in treating psychosis with a low propensity for causing extrapyramidal side effects (Birch et al., 1999).
Synthesis and Chemical Properties
Studies on the synthesis of 2,3-dihydro-1,4-benzodioxins have revealed methods to prepare these compounds through novel reactions and processes. For example, a tandem ring-opening/coupling cyclization process catalyzed by Cu2O has been utilized for their synthesis (Bao et al., 2008). Additionally, research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides has provided insights into producing potential therapeutic compounds (Bozzo et al., 2003).
Pharmaceutical Synthesis
The compound has been studied for its role in the synthesis of pharmaceuticals. It's been used in creating chiral building blocks for enantiospecific synthesis of therapeutic agents, highlighting its value in pharmaceutical applications (Mishra et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIARBIFSKYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379872 | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol | |
CAS RN |
274910-19-9 | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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